2-Cyano-4'-pyrrolidinomethyl benzophenone

Physicochemical characterization Thermal stability Regioisomer comparison

2-Cyano-4'-pyrrolidinomethyl benzophenone (CAS 898776-03-9) is a bifunctional benzophenone derivative combining an electron-withdrawing cyano group at the 2-position and a basic pyrrolidinomethyl group at the 4'-position on a diaryl ketone scaffold. This structural arrangement distinguishes it from regioisomeric analogs such as the 4-cyano derivative (CAS 898776-08-4) and from mono-functional benzophenones lacking either the nitrile or the tertiary amine moiety.

Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
CAS No. 898776-03-9
Cat. No. B1614087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4'-pyrrolidinomethyl benzophenone
CAS898776-03-9
Molecular FormulaC19H18N2O
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
InChIInChI=1S/C19H18N2O/c20-13-17-5-1-2-6-18(17)19(22)16-9-7-15(8-10-16)14-21-11-3-4-12-21/h1-2,5-10H,3-4,11-12,14H2
InChIKeyKWYGGQMGYABEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4'-pyrrolidinomethyl benzophenone (CAS 898776-03-9): Essential Procurement Specifications and Structural Positioning


2-Cyano-4'-pyrrolidinomethyl benzophenone (CAS 898776-03-9) is a bifunctional benzophenone derivative combining an electron-withdrawing cyano group at the 2-position and a basic pyrrolidinomethyl group at the 4'-position on a diaryl ketone scaffold . This structural arrangement distinguishes it from regioisomeric analogs such as the 4-cyano derivative (CAS 898776-08-4) and from mono-functional benzophenones lacking either the nitrile or the tertiary amine moiety . The compound is commercially available as a research intermediate with purity specifications ranging from 95% to 97% depending on supplier .

Why In-Class Substitution of 2-Cyano-4'-pyrrolidinomethyl benzophenone Carries Quantifiable Risk in Research and Industrial Workflows


The precise positioning of the cyano group on the benzophenone core exerts a measurable influence on physicochemical properties that generic substitution cannot replicate. A direct regioisomer comparison reveals a predicted boiling point difference of 23.7 °C between the 2-cyano (486.1 °C) and 4-cyano (462.4 °C) derivatives , reflecting altered intermolecular interactions that may impact distillation-based purification, thermal stability under reaction conditions, and vapor-phase handling. Furthermore, the 2-cyano orientation places the electron-withdrawing nitrile ortho to the carbonyl, potentially modulating the electrophilicity of the ketone in nucleophilic addition or cyclocondensation reactions relative to the para-substituted regioisomer . For procurement decisions, these non-interchangeable physical properties mean that substituting a 4-cyano or des-cyano analog without re-optimizing synthetic protocols introduces quantifiable risk. High-strength differential evidence in biological or catalytic performance remains limited in the open literature; the differentiation presented below is therefore grounded in measurable physicochemical and specification-level comparisons.

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Cyano-4'-pyrrolidinomethyl benzophenone Against the Closest Structural Analogs


Predicted Boiling Point: 2-Cyano vs. 4-Cyano Regioisomer Differentiation for Thermal Process Design

The target 2-cyano-4'-pyrrolidinomethyl benzophenone exhibits a predicted boiling point of 486.1 ± 35.0 °C, compared to 462.4 °C at 760 mmHg for the 4-cyano regioisomer (CAS 898776-08-4) . This 23.7 °C difference, although based on predicted rather than experimental data, indicates stronger intermolecular forces in the ortho-cyano isomer, likely due to altered dipole orientation affecting π–π stacking and hydrogen-bonding capacity.

Physicochemical characterization Thermal stability Regioisomer comparison

Commercial Purity Specification: 97% Minimum Purity Confers Advantage Over Standard 95% In-Class Grades

The target compound is available from major suppliers at a minimum purity of 97% (ABCR GmbH) , whereas the structurally analogous 4-cyano-4'-pyrrolidinomethyl benzophenone is commonly offered at a minimum purity of 95% . This 2-percentage-point purity differential can be decisive for applications requiring stringent impurity control, such as pharmaceutical intermediate qualification or structure–activity relationship (SAR) studies where minor contaminants could confound biological readouts.

Purity specification Procurement benchmarking Quality assurance

Predicted Acid Dissociation Constant (pKa): Quantifying the Basic Pyrrolidine Nitrogen for Protonation-Dependent Applications

The predicted pKa of the pyrrolidine nitrogen in 2-cyano-4'-pyrrolidinomethyl benzophenone is 9.19 ± 0.20 . This places the amine in a protonation range where it exists predominantly as the free base at physiological pH but is readily converted to the hydrochloride salt under mildly acidic conditions. Although a direct pKa comparison for the 4-cyano regioisomer is not readily available in public databases, the electron-withdrawing cyano group at the ortho position may subtly modulate the basicity of the remote amine through through-space field effects, a consideration for salt selection and formulation.

Ionization state pKa prediction Salt formation

Calculated Lipophilicity and Polar Surface Area: Comparable LogP but Distinct Regioisomeric Identity

Both the 2-cyano and 4-cyano regioisomers share an identical calculated LogP of 3.32298 and a topological polar surface area (PSA) of 44.10 Ų . This demonstrates that the cyano group position does not alter global lipophilicity or hydrogen-bond acceptor capacity as captured by these computed descriptors. Consequently, any differences in biological membrane permeability or solubility between the two regioisomers cannot be attributed to gross LogP or PSA variations and must arise from more subtle factors such as dipole orientation or specific protein-ligand contacts.

Lipophilicity LogP Polar surface area

Application Scenarios Where 2-Cyano-4'-pyrrolidinomethyl benzophenone Provides Verifiable Procurement Advantages


High-Temperature Synthetic Intermediates Requiring Thermal Robustness

In multi-step synthetic sequences involving high-boiling solvents or elevated reaction temperatures (e.g., DMF at reflux, ~153 °C), the predicted boiling point advantage of 23.7 °C over the 4-cyano regioisomer translates into a wider thermal operating window. This reduces the risk of premature volatilization or degradation during solvent removal, making the 2-cyano compound the preferred intermediate for process chemistry groups scaling reactions beyond gram quantities.

Pharmaceutical Research Requiring High-Purity Building Blocks for SAR Studies

For medicinal chemistry teams conducting structure–activity relationship (SAR) campaigns, the availability of the target compound at 97% purity provides a 2-percentage-point purity advantage over the commonly offered 95% grade of the 4-cyano analog . This higher purity baseline minimizes the risk of trace impurities acting as confounding variables in biochemical or cell-based assays, supporting more reproducible SAR conclusions.

Salt-Selection and Formulation Development Leveraging Defined pKa

The predicted pKa of 9.19 ± 0.20 for the pyrrolidine nitrogen guides salt-formation strategies. Researchers can confidently protonate the amine under mild acidic conditions (pH < 8) to generate water-soluble hydrochloride salts, while preserving the free base for organic-phase reactions. This pKa knowledge is directly actionable for developing extraction protocols and chromatographic purification methods tailored to the compound's ionization state.

Regioisomer-Specific Chemical Probe Design

Because the 2-cyano and 4-cyano isomers share identical calculated LogP and PSA values yet exhibit measurably different boiling points, they serve as an informative matched pair for probing the contribution of cyano-group regiochemistry to target engagement. Any differential biological activity observed between the two isomers can be attributed to specific molecular recognition rather than to bulk physicochemical property changes, strengthening mechanistic hypotheses in probe development.

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